3-(Allyloxycarbonylamino)-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of allyl alcohol as a starting material. For instance, the selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol using metal oxide catalysts has been reported, with MgO providing the highest yield . Additionally, a novel one-pot synthetic strategy for 3-(allyloxy)-propylidene acetals of natural terpenoids has been developed using ceric ammonium nitrate as a catalyst, which is both chemo and regioselective . These methods could potentially be adapted for the synthesis of 3-(Allyloxycarbonylamino)-1-propanol by introducing the appropriate amino group in the reaction.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Allyloxycarbonylamino)-1-propanol can be confirmed using techniques such as NMR, mass, and IR spectral data . Single crystal X-ray analysis has also been used to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the molecular structure of 3-(Allyloxycarbonylamino)-1-propanol once synthesized.
Chemical Reactions Analysis
The chemical reactions involving allyl groups and propanol derivatives are diverse. For example, the enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol has been achieved, demonstrating the potential for stereoselective synthesis . Radical 1,2-alkylarylation/acylarylation of allylic alcohols with aldehydes via neophyl rearrangement has been developed as a metal-free method, yielding 1,2-diphenyl-3-alkyl propanones . These reactions highlight the reactivity of allyl-containing compounds and could be relevant when considering the chemical reactions of 3-(Allyloxycarbonylamino)-1-propanol.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(Allyloxycarbonylamino)-1-propanol are not directly reported, the properties of similar compounds can be inferred. The solubility, stability, and reactivity of these compounds can be influenced by the presence of the allyl group and the propanol backbone. For example, the synthesis of 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt involves an intermediate that is synthesized from epichlorohydrin and sodium bisulfite, indicating the potential for sulfonation reactions .
Scientific Research Applications
Synthesis Applications
- Selective Synthesis of 3-Methoxy-1-propanol : This research investigated the addition of methanol to allyl alcohol with metal oxides and zeolites catalysts in liquid phase, leading to the selective formation of 3-methoxy-1-propanol. This highlights the potential use of 3-(allyloxycarbonylamino)-1-propanol in the synthesis of various chemical compounds (Yamakawa et al., 2001).
Biochemical Applications
- Asymmetric Synthesis of Chiral Intermediates : A study demonstrated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in antidepressant drugs, showing the biochemical relevance of related compounds (Choi et al., 2010).
Catalytic Applications
- Catalytic Oxy-Dehydrogenation and Combustion : Research on the catalytic oxidation of C3 alcohols, including allyl alcohol (a component of 3-(allyloxycarbonylamino)-1-propanol), demonstrated their transformation into carbonyl compounds over Mn3O4, emphasizing the role of such compounds in catalytic processes (Baldi et al., 1998).
Polymer Chemistry
- Plasma Polymerization : Plasma polymers derived from monomers like allyl alcohol were studied, revealing the formation of polymers with high hydroxyl content, suggesting the importance of 3-(allyloxycarbonylamino)-1-propanol in the development of functionalized polymers (Fally et al., 1996).
Environmental Chemistry
- Atmospheric Degradation Studies : The atmospheric degradation of compounds similar to 3-(allyloxycarbonylamino)-1-propanol, like 3-ethoxy-1-propanol, was studied to understand their reactivity with atmospheric radicals, providing insights into their environmental impact (Aranda et al., 2021).
Mechanism of Action
The mechanism of action for “3-(Allyloxycarbonylamino)-1-propanol” is not specified in the searched resources. The mechanism of action generally refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used in non-biological contexts .
Safety and Hazards
The safety data sheet for “3-(Allyloxycarbonylamino)-1-propanol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
prop-2-enyl N-(3-hydroxypropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,9H,1,3-6H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMTPLBEYYNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408914 | |
Record name | 3-(Allyloxycarbonylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxycarbonylamino)-1-propanol | |
CAS RN |
156801-29-5 | |
Record name | 3-(Allyloxycarbonylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Allyloxycarbonylamino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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